An In-depth Technical Guide to 1-Cyclopropylpiperidin-4-amine: Chemical Properties and Structure
An In-depth Technical Guide to 1-Cyclopropylpiperidin-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Cyclopropylpiperidin-4-amine and its closely related analogue, 1-(cyclopropylmethyl)piperidin-4-amine. Due to ambiguity in common nomenclature, this guide will address both compounds to ensure clarity and provide a thorough resource. All quantitative data is summarized in structured tables for ease of comparison. Detailed experimental methodologies and visualizations of synthetic and biological pathways are also provided.
Chemical Identity and Properties
Initial investigations revealed two distinct compounds often associated with the name "1-Cyclopropylpiperidin-4-amine":
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1-Cyclopropylpiperidin-4-amine (CAS: 62813-02-9): This compound features a cyclopropyl group directly attached to the nitrogen atom of the piperidine ring.
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1-(Cyclopropylmethyl)piperidin-4-amine (CAS: 380424-59-9): This analogue possesses a cyclopropylmethyl group attached to the piperidine nitrogen.
The chemical properties of both compounds are detailed below.
1-Cyclopropylpiperidin-4-amine
Table 1: Chemical Properties of 1-Cyclopropylpiperidin-4-amine
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclopropylpiperidin-4-amine | [1][2] |
| CAS Number | 62813-02-9 | [1][2][3] |
| Molecular Formula | C₈H₁₆N₂ | [1][2][3] |
| Molecular Weight | 140.23 g/mol | [1][3] |
| Boiling Point | 194.9 ± 8.0 °C at 760 mmHg | [4] |
| Density | 1.062 ± 0.06 g/cm³ | [5] |
| Flash Point | 66.824 °C | [4] |
| Appearance | Liquid | [2] |
| pKa | 10.51 ± 0.20 (Predicted) | [6] |
| Storage | 2-8°C, protect from light | [3][6] |
Table 2: Structural Identifiers for 1-Cyclopropylpiperidin-4-amine
| Identifier | String | Source(s) |
| SMILES | NC1CCN(C2CC2)CC1 | [3] |
| InChI | InChI=1S/C8H16N2/c9-7-3-5-10(6-4-7)8-1-2-8/h7-8H,1-6,9H2 | [1][2] |
| InChIKey | XQRNOQYMHPJDCY-UHFFFAOYSA-N | [1][2] |
1-(Cyclopropylmethyl)piperidin-4-amine
Table 3: Chemical Properties of 1-(Cyclopropylmethyl)piperidin-4-amine
| Property | Value | Source(s) |
| IUPAC Name | 1-(cyclopropylmethyl)piperidin-4-amine | [7] |
| CAS Number | 380424-59-9 | [7][8] |
| Molecular Formula | C₉H₁₈N₂ | [7][8] |
| Molecular Weight | 154.26 g/mol | [7][8] |
| Appearance | Liquid | [8] |
| Purity | 95%+ | [7] |
| Storage | 4 °C | [8] |
Table 4: Structural Identifiers for 1-(Cyclopropylmethyl)piperidin-4-amine
| Identifier | String | Source(s) |
| SMILES | NC1CCN(CC2CC2)CC1 | [7] |
| PubChem CID | 17221624 | [8] |
| MDL Number | MFCD09931129 | [8] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of 1-Cyclopropylpiperidin-4-amine via reductive amination of 1-cyclopropyl-4-piperidone is provided below. This protocol is based on established methodologies for the synthesis of similar 4-aminopiperidine derivatives.
Synthesis of 1-Cyclopropylpiperidin-4-amine via Reductive Amination
This procedure outlines the synthesis from 1-cyclopropyl-4-piperidone and ammonia.
Materials:
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1-cyclopropyl-4-piperidone
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Ammonia solution (e.g., 7N in Methanol)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup: To a solution of 1-cyclopropyl-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM), add a solution of ammonia in methanol (e.g., 7N, 5.0-10.0 equivalents).
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Addition of Reducing Agent: To this stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide) to afford the pure 1-Cyclopropylpiperidin-4-amine.
Visualizations
The following diagrams illustrate a plausible synthetic workflow and a potential biological pathway for this class of compounds.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1-Cyclopropylpiperidin-4-amine via reductive amination.
Potential Biological Pathway: Inhibition of Fungal Ergosterol Biosynthesis
This guide serves as a foundational resource for professionals engaged in research and development involving 1-Cyclopropylpiperidin-4-amine and its analogues. The provided data and protocols are intended to facilitate further investigation and application of these compounds.
References
- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
